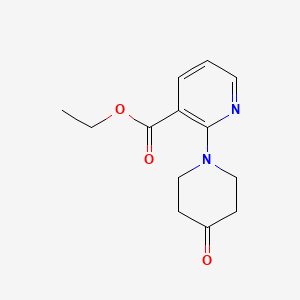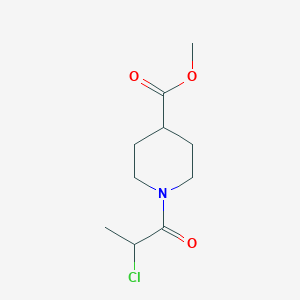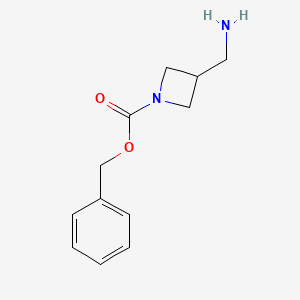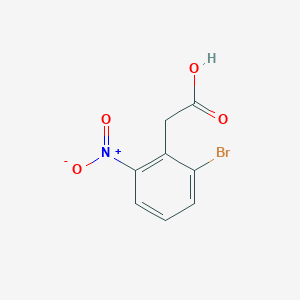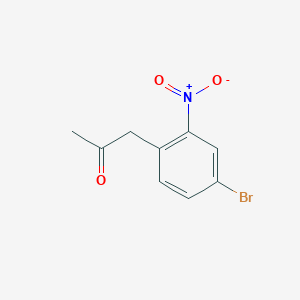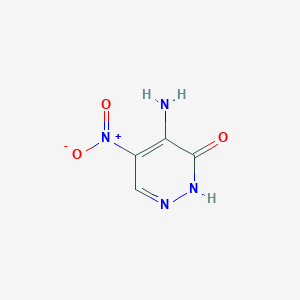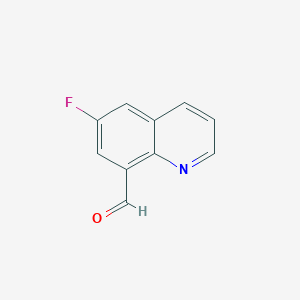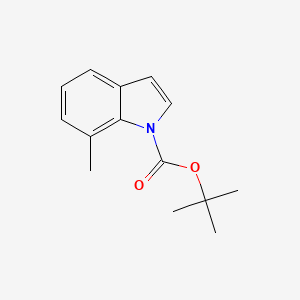
tert-Butyl-7-methyl-1H-indol-1-carboxylat
Übersicht
Beschreibung
tert-Butyl 7-methyl-1H-indole-1-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate group attached to the indole ring.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7-methyl-1H-indole-1-carboxylate has several scientific research applications:
Zukünftige Richtungen
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions of “tert-Butyl 7-methyl-1H-indole-1-carboxylate” could involve further exploration of its synthesis methods and potential applications in various fields.
Wirkmechanismus
Target of Action
Tert-Butyl 7-methyl-1H-indole-1-carboxylate, also known as 1-BOC-7-methylindole, is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Biochemische Analyse
Biochemical Properties
tert-Butyl 7-methyl-1H-indole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including tert-Butyl 7-methyl-1H-indole-1-carboxylate, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of cancer cell growth, making it a potential candidate for anticancer therapies.
Cellular Effects
tert-Butyl 7-methyl-1H-indole-1-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can affect the expression of genes involved in cell cycle regulation and apoptosis . By altering these pathways, tert-Butyl 7-methyl-1H-indole-1-carboxylate can induce cell cycle arrest and promote programmed cell death in cancer cells.
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 7-methyl-1H-indole-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and preventing the progression of biochemical reactions that promote cancer cell growth . Additionally, tert-Butyl 7-methyl-1H-indole-1-carboxylate can activate certain signaling pathways that lead to the upregulation of pro-apoptotic genes, further contributing to its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 7-methyl-1H-indole-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, maintaining their biological activity over extended periods . The degradation of tert-Butyl 7-methyl-1H-indole-1-carboxylate can lead to the formation of inactive or less active metabolites, reducing its efficacy in long-term applications.
Dosage Effects in Animal Models
The effects of tert-Butyl 7-methyl-1H-indole-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects, such as inhibiting tumor growth . At higher doses, tert-Butyl 7-methyl-1H-indole-1-carboxylate can cause toxic or adverse effects, including liver and kidney damage. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
tert-Butyl 7-methyl-1H-indole-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may retain or lose biological activity . Understanding the metabolic pathways of tert-Butyl 7-methyl-1H-indole-1-carboxylate is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, tert-Butyl 7-methyl-1H-indole-1-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The efficient transport and distribution of tert-Butyl 7-methyl-1H-indole-1-carboxylate are critical for its therapeutic efficacy, as they determine the concentration of the compound at the site of action.
Subcellular Localization
The subcellular localization of tert-Butyl 7-methyl-1H-indole-1-carboxylate affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, tert-Butyl 7-methyl-1H-indole-1-carboxylate may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells.
Vorbereitungsmethoden
The synthesis of tert-Butyl 7-methyl-1H-indole-1-carboxylate typically involves several steps, starting from commercially available starting materials. The reaction conditions often involve the use of reagents such as N,N-dimethylmethylene ammonium chloride in acetic acid and the elimination of protecting groups under specific conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
tert-Butyl 7-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can modify the carboxylate group or other substituents on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 7-methyl-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate: Similar structure but with a methoxy group at the 5-position.
tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate: Contains a formyl group at the 4-position and a methoxy group at the 5-position.
These compounds share the indole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
IUPAC Name |
tert-butyl 7-methylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10-6-5-7-11-8-9-15(12(10)11)13(16)17-14(2,3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWLUJSRNYWKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619228 | |
| Record name | tert-Butyl 7-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442910-62-5 | |
| Record name | tert-Butyl 7-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


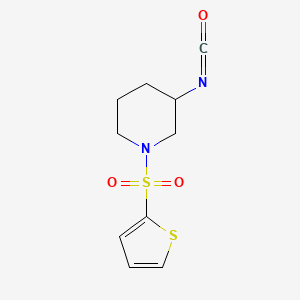

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)
![2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1291242.png)

